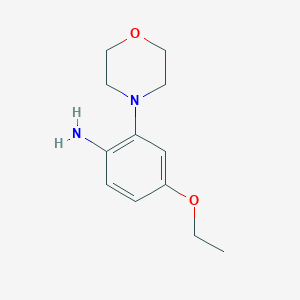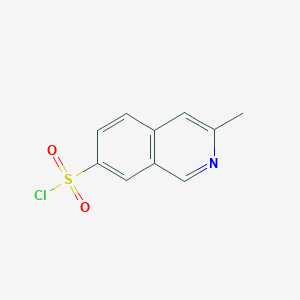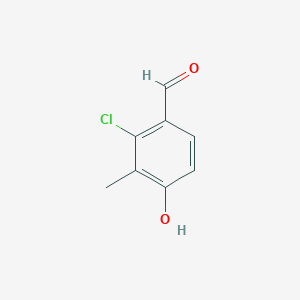
N-Cycloheptyl-N-phenylmethanediimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cycloheptyl-N-phenylmethanediimine is an organic compound characterized by the presence of a cycloheptyl group and a phenyl group attached to a methanediimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-N-phenylmethanediimine typically involves the reaction of cycloheptylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Cycloheptyl-N-phenylmethanediimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Cycloheptyl-N-phenylmethanediimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cycloheptyl-N-phenylmethanediimine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N-phenylmethanediimine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-Methyl-N-phenylmethanediimine: Contains a methyl group instead of a cycloheptyl group.
N-Cycloheptyl-N-methylmethanediimine: Features a methyl group in place of the phenyl group.
Uniqueness
N-Cycloheptyl-N-phenylmethanediimine is unique due to the presence of both a cycloheptyl and a phenyl group, which imparts distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
InChI |
InChI=1S/C14H18N2/c1-2-5-9-13(8-4-1)15-12-16-14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9H2 |
Clave InChI |
LZZBGBZRQLNBPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N=C=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)



![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)





![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)


